

# Application Note: Reductive Amination Protocols for Dimethyl-Substituted Indanes

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## Compound of Interest

Compound Name: *1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine*

CAS No.: 88297-77-2

Cat. No.: B3058178

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## Abstract & Strategic Relevance

The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for various monoamine oxidase (MAO) inhibitors and cholinesterase inhibitors. However, the introduction of dimethyl substituents (specifically at the C2 or C3 positions) introduces significant steric latency. This modification often renders standard reductive amination protocols (e.g., catalytic hydrogenation or simple NaBH<sub>4</sub> reduction) ineffective due to conformational locking and steric shielding of the iminium intermediate.

This guide details two optimized protocols for the reductive amination of 2,2-dimethyl-1-indanone (highly hindered) and 3,3-dimethyl-1-indanone (distal steric effects). We prioritize Titanium(IV) Isopropoxide [Ti(OiPr)<sub>4</sub>] mediated methodologies to overcome the activation energy barrier of imine formation, ensuring high conversion rates and minimizing alcohol byproducts.

## Mechanistic Insight & Steric Challenges

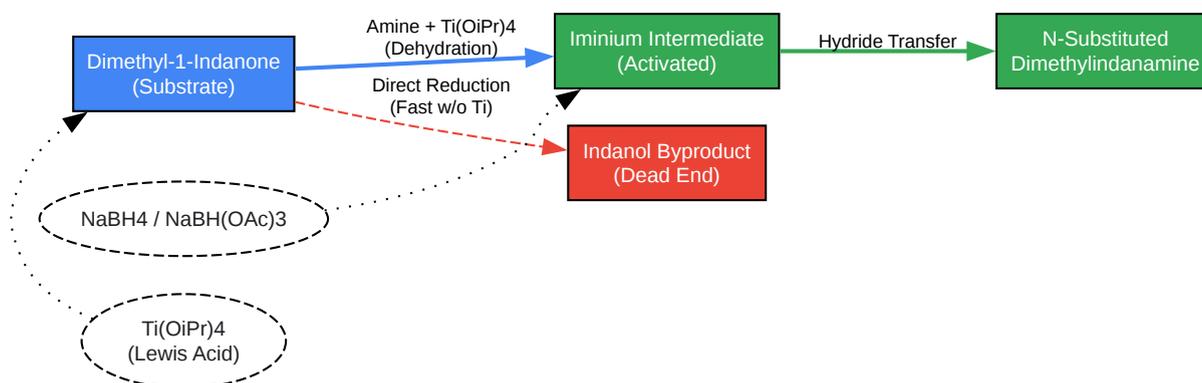
### The "Gem-Dimethyl" Effect in Indanes

Unlike simple acetophenones, the fused ring system of indanone creates a rigid steric environment.

- 2,2-Dimethyl-1-indanone: The carbonyl carbon is flanked by a quaternary center. The Bürgi-Dunitz trajectory for nucleophilic attack is obstructed, making equilibrium imine formation unfavorable under thermodynamic control.
- 3,3-Dimethyl-1-indanone: While the carbonyl is less shielded, the gem-dimethyl group at C3 forces the five-membered ring into a specific "pucker," influencing the facial selectivity of the hydride attack (cis/trans diastereoselectivity).

## Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point where standard protocols fail (Direct Reduction to Alcohol) vs. the successful Lewis Acid mediated pathway.



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Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to prevent direct ketone reduction.

## Experimental Protocols

### Method A: The "Titanium-Boost" Protocol (Recommended)

Target Substrate: 2,2-Dimethyl-1-indanone (and other sterically hindered ketones). Rationale:  $\text{Ti}(\text{OiPr})_4$  acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine species before the reducing agent is introduced.

## Reagents & Materials

- Substrate: 2,2-Dimethyl-1-indanone (1.0 equiv)
- Amine: Primary or Secondary Amine (1.2 - 1.5 equiv)
- Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv) [Sigma-Aldrich: 205273]
- Reducing Agent: Sodium Borohydride ( $\text{NaBH}_4$ ) (1.5 equiv)
- Solvent: Absolute Ethanol (EtOH) or THF (anhydrous)

## Step-by-Step Workflow

- Complexation (Inert Atmosphere):
  - Charge a flame-dried flask with 2,2-dimethyl-1-indanone (10 mmol) and the amine (12 mmol).
  - Add  $\text{Ti}(\text{OiPr})_4$  (12.5 mmol) neat via syringe. Caution: Exothermic.
  - Stir the viscous mixture at ambient temperature for 4–6 hours.
  - Checkpoint: Monitor by TLC/LCMS. The ketone peak should disappear, replaced by the imine (often less polar).
- Dilution & Reduction:
  - Dilute the mixture with absolute EtOH (20 mL).
  - Cool to  $0^\circ\text{C}$ .<sup>[1]</sup>
  - Add  $\text{NaBH}_4$  (15 mmol) portion-wise. Note: Gas evolution ( $\text{H}_2$ ) will occur.
  - Allow to warm to room temperature and stir overnight (12 h).
- Quenching (Critical Step):
  - The "Titanium Emulsion" Problem: Quenching Ti reactions with water creates a gelatinous  $\text{TiO}_2$  precipitate that traps product.

- Solution: Pour reaction mixture into 20 mL of 2M aqueous Ammonia (NH<sub>4</sub>OH). The titanium precipitates as a filterable white solid.
- Alternatively, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours until phases clarify.
- Isolation:
  - Filter through a Celite pad to remove Ti salts.
  - Extract filtrate with EtOAc (3x). Wash organics with Brine.<sup>[1]</sup>
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.

## Method B: Sodium Triacetoxyborohydride (STAB) Protocol

Target Substrate: 3,3-Dimethyl-1-indanone (Less hindered). Rationale: STAB is a milder hydride source that does not reduce ketones effectively, allowing for a "One-Pot" procedure without pre-forming the imine.

### Reagents

- Substrate: 3,3-Dimethyl-1-indanone (1.0 equiv)
- Amine: 1.1 equiv
- Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF<sup>[2][3][4]</sup>

### Step-by-Step Workflow

- Mixing: Dissolve ketone and amine in DCE (0.2 M concentration).
- Acidification: Add AcOH. Stir for 30 mins to promote hemiaminal formation.

- Reduction: Add STAB in one portion.
- Reaction: Stir at Room Temp for 16–24 hours.
  - Optimization: If conversion is <50% after 24h, heat to 40°C.
- Workup: Quench with sat.  $\text{NaHCO}_3$  (basic pH is required to extract the free amine). Extract with DCM.[1]

## Data Analysis & Optimization

### Solvent Screening Data (2,2-Dimethyl-1-indanone)

The following table summarizes optimization studies for the hindered substrate using benzylamine as the nucleophile.

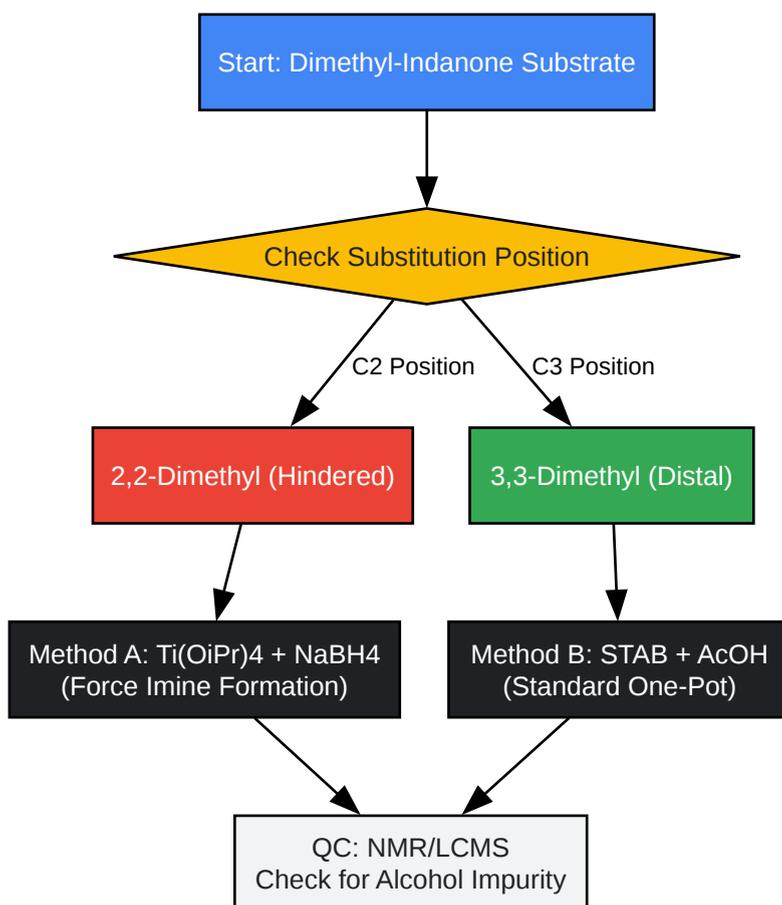
Entry	Method	Solvent	Additive	Conversion (24h)	Product:Alcohol Ratio
1	$\text{NaBH}_3\text{CN}$	MeOH	pH 6 buffer	15%	20:80
2	STAB	DCE	AcOH	35%	90:10
3	$\text{Ti}(\text{OiPr})_4 / \text{NaBH}_4$	Neat/EtOH	None	>98%	99:1
4	$\text{Ti}(\text{OiPr})_4 / \text{NaBH}_3\text{CN}$	THF	None	85%	95:5

Key Insight: For the 2,2-dimethyl variant, Method A (Entry 3) is the only viable route for high yield. The steric bulk prevents the mild STAB reagent from accessing the transient iminium ion effectively in DCE.

## Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Conversion	Steric hindrance prevents imine formation.	Switch to Method A (Ti-mediated). Increase $\text{Ti}(\text{OiPr})_4$ to 2.0 equiv.
Alcohol Byproduct	Reducing agent added before imine equilibrium established.	Increase "Step 1" time. Ensure anhydrous conditions.
Emulsion during Workup	Titanium hydroxides forming gels.	Use Rochelle's Salt quench or 2M $\text{NH}_4\text{OH}$ . Do not use simple water/brine quench.

## Workflow Logic (Decision Tree)



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Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on steric environment.

## References

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